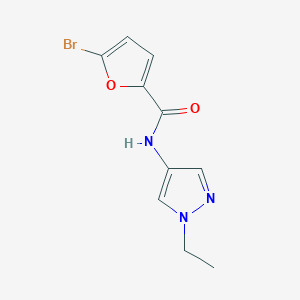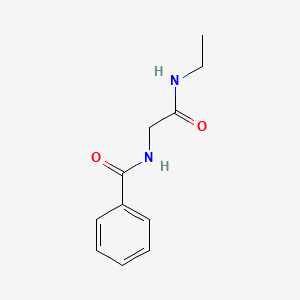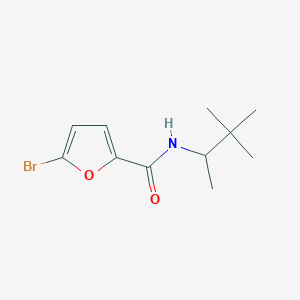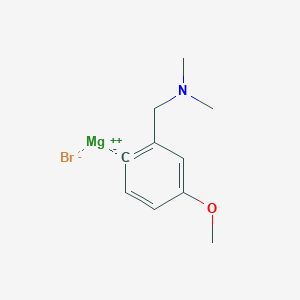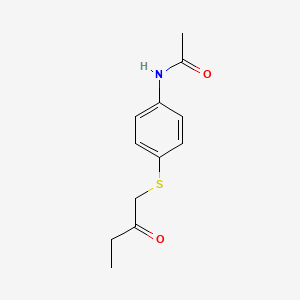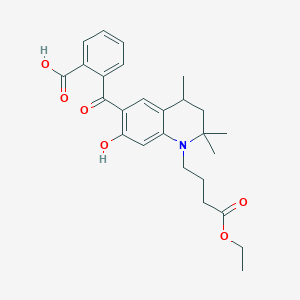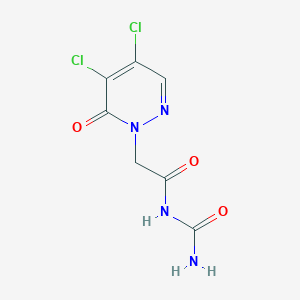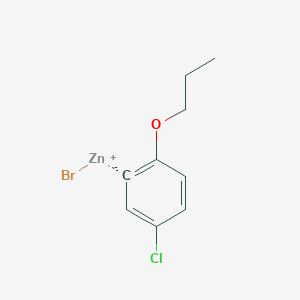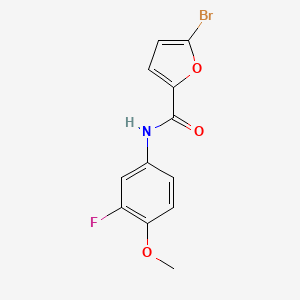
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is an organic compound with the molecular formula C10H9F3N2S and a molecular weight of 246.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanenitrile moiety via a sulfur atom. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with a suitable thiol compound under palladium-catalyzed conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the pyridine ring. The resulting intermediate is then reacted with butanenitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for achieving efficient and scalable synthesis .
化学反応の分析
Types of Reactions
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including antitumor activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: Similar structure with an acetic acid moiety instead of butanenitrile.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Contains a chloro group and an ethanamine moiety.
Uniqueness
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a butanenitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H9F3N2S |
|---|---|
分子量 |
246.25 g/mol |
IUPAC名 |
4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)8-3-4-9(15-7-8)16-6-2-1-5-14/h3-4,7H,1-2,6H2 |
InChIキー |
SXUNKTLUFDACLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)SCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)
